molecular formula C19H18N4O3S B2858330 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)quinoxaline-2-carboxamide CAS No. 1207019-17-7

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)quinoxaline-2-carboxamide

Cat. No.: B2858330
CAS No.: 1207019-17-7
M. Wt: 382.44
InChI Key: RHOOFCGLHOSBKU-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)quinoxaline-2-carboxamide is a synthetic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound features a quinoxaline core, which is known for its diverse biological activities, and an isothiazolidin-2-yl group, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)quinoxaline-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Isothiazolidin-2-yl Group: The isothiazolidin-2-yl group can be introduced through a cyclization reaction involving a suitable precursor, such as a thioamide, in the presence of an oxidizing agent like hydrogen peroxide.

    Coupling Reaction: The final step involves coupling the quinoxaline core with the isothiazolidin-2-yl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiazolidin-2-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted quinoxaline derivatives.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)quinoxaline-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor and its effects on cellular pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide: Another quinoxaline derivative with similar biological activities.

    N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)quinoxaline-2-carboxamide: Shares structural similarities but differs in the functional groups attached to the quinoxaline core.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-13-7-8-14(23-9-4-10-27(23,25)26)11-17(13)22-19(24)18-12-20-15-5-2-3-6-16(15)21-18/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOOFCGLHOSBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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